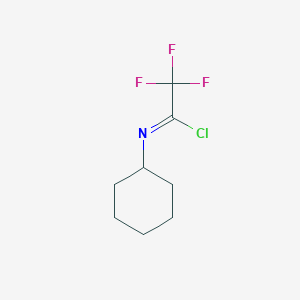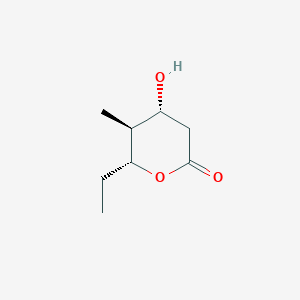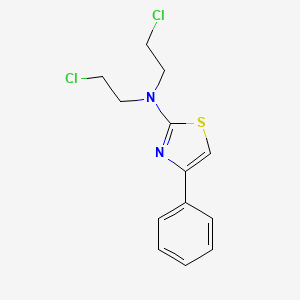![molecular formula C15H14ClIS B12569380 1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene CAS No. 509089-04-7](/img/structure/B12569380.png)
1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom at the 1-position and a sulfanyl group at the 3-position, which is further substituted with a 4-(3-iodopropyl)phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring, replacing a leaving group such as a halide. The reaction conditions often require the presence of a strong base and elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene can undergo various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic aromatic substitution reactions are possible due to the presence of the chlorine and sulfanyl groups on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Coupling Reactions: The presence of the iodine atom allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide are commonly used.
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield phenols or amines, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene involves its interaction with molecular targets through various pathways:
Nucleophilic Aromatic Substitution: The compound can act as an electrophile, allowing nucleophiles to attack the aromatic ring and replace the chlorine atom.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic attack, leading to the formation of substituted products.
Coupling Reactions: The iodine atom facilitates coupling reactions, forming new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-4-{[(2E)-3-phenyl-2-propenyl]sulfanyl}benzene: Similar structure but with a different substituent on the sulfanyl group.
1-Chloro-3-phenylpropane: Lacks the sulfanyl group and iodine atom, making it less reactive in certain types of reactions.
Uniqueness
1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene is unique due to the presence of both chlorine and iodine atoms, which allows for a wide range of chemical transformations
Eigenschaften
CAS-Nummer |
509089-04-7 |
|---|---|
Molekularformel |
C15H14ClIS |
Molekulargewicht |
388.7 g/mol |
IUPAC-Name |
1-chloro-3-[4-(3-iodopropyl)phenyl]sulfanylbenzene |
InChI |
InChI=1S/C15H14ClIS/c16-13-4-1-5-15(11-13)18-14-8-6-12(7-9-14)3-2-10-17/h1,4-9,11H,2-3,10H2 |
InChI-Schlüssel |
NUOCUPZXBAFZOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)SC2=CC=C(C=C2)CCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


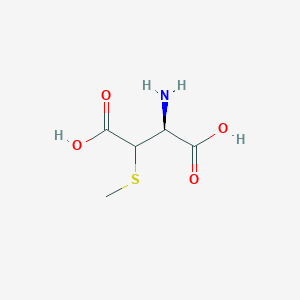

![Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-1-carboxylate](/img/structure/B12569313.png)
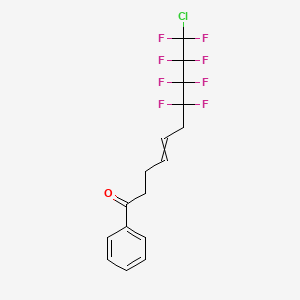
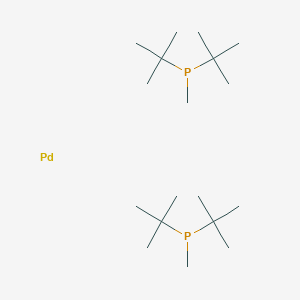
![1,1',1'',1'''-{1,4-Phenylenebis[(2-phenylethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12569324.png)
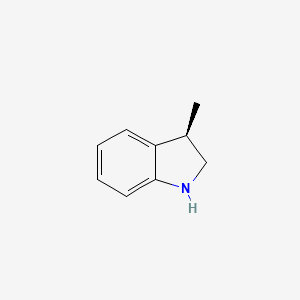

![1,2-Benzenediol, 4-(1,1-dimethylethyl)-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12569331.png)

